ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Description
Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 860786-50-1) is a 1,2,4-triazole derivative characterized by a meta-chlorophenyl substituent at the 4-position of the triazole ring and an ethyl acetate group at the 1-position. Its molecular formula is C₁₃H₁₄ClN₃O₃, with a molecular weight of 295.72 g/mol . The compound is synthesized via nucleophilic substitution reactions, typically involving ethyl bromoacetate and triazole precursors under reflux conditions .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-5-10(14)7-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIIVRBLGKHPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324409 | |
| Record name | ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860786-50-1 | |
| Record name | ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between 3-chlorobenzaldehyde and methylhydrazine can form the intermediate hydrazone, which upon cyclization yields the triazole ring.
Esterification: The triazole intermediate is then subjected to esterification with ethyl chloroacetate in the presence of a base such as sodium ethoxide. This step introduces the ethyl ester group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the triazole ring, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. The presence of the chlorophenyl group may enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for formulating products that protect crops from pests and diseases.
Mechanism of Action
The mechanism by which ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions in enzyme active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substituent Variations
A key positional isomer is ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 1240579-24-1), which differs only in the chlorine substituent’s position (ortho vs. meta).
Halogen-Substituted Derivatives
- EKEYEY (CSD entry): Features a 4-bromophenyl group instead of 3-chlorophenyl. Its molecular formula (C₂₀H₁₉BrN₄O₄ ) and higher molecular weight (467.29 g/mol ) suggest increased lipophilicity, which could influence bioavailability .
- Sulfentrazone (CAS: 122836-35-5): A herbicidal triazole with a difluoromethyl group and methanesulfonamide substituent. Its formula (C₁₁H₁₀Cl₂F₂N₄O₃S ) highlights how halogenation and sulfonamide groups expand applications beyond pharmaceuticals to agrochemicals .
Ureido and Thiazole-Containing Derivatives
Compounds 10d, 10e, and 10f () incorporate thiazole and ureido moieties. For example, 10f (C₂₂H₂₂ClN₅O₃S, MW: 514.2 g/mol) shares the ethyl acetate group but includes a 3-chlorophenylureido-thiazole scaffold.
Heterocyclic-Fused Derivatives
- 5a and 5b (): These derivatives integrate indole and quinoline rings, increasing molecular complexity (e.g., 5a: C₂₈H₂₅N₆O₂Cl, MW: 513.0 g/mol). The additional heterocycles may improve binding to microbial enzymes or DNA .
- Carfentrazone-ethyl metabolites : Include hydroxyl and fluorophenyl groups, demonstrating how triazole derivatives are metabolized into environmentally persistent compounds .
Structural Analysis
- DFT Studies : The thiophene-substituted triazole in showed bond length variations (C–N: 1.36–1.42 Å) compared to the target compound, affecting electronic delocalization .
- Crystallography : Analogues like EKEYEY exhibit planar triazole rings, but bulky substituents (e.g., tert-butyl in ) introduce torsional strain .
Antimicrobial Activity
- The target compound’s antimicrobial activity is inferred from studies on ethyl{4-[3-(1H-imidazol-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate , which showed efficacy against S. aureus and E. coli .
- Hydrazide derivatives (e.g., 5a in ) exhibit enhanced activity due to NH–π interactions with microbial targets .
Biological Activity
Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound that belongs to the triazole class of chemicals, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H14ClN3O3, characterized by a triazole ring that contributes to its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3O3 |
| Molecular Weight | 281.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. This compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Study Findings
In a study evaluating the antibacterial efficacy of triazole derivatives:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 12.5 to 50 µg/mL against these strains .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound has been evaluated for its effectiveness against common fungal pathogens.
Study Findings
In vitro tests showed that this compound inhibited the growth of:
- Fungal Strains : Candida albicans, Aspergillus niger.
- MIC Values : Ranged from 10 to 25 µg/mL, indicating potent antifungal activity comparable to standard antifungal agents like fluconazole .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays.
Study Findings
A study utilizing the DPPH radical scavenging method revealed:
- Scavenging Activity : this compound exhibited antioxidant activity significantly higher than ascorbic acid.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ethyl 2-[4-(3-chlorophenyl)... | 85% |
| Ascorbic Acid | 70% |
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of triazole derivatives highlighted the importance of substituent groups in enhancing bioactivity. The presence of halogenated phenyl groups was correlated with increased potency against both bacterial and fungal strains .
Research Insights
Research has consistently shown that structural modifications in triazole compounds can lead to enhanced biological activity. For instance:
- Substituent Variations : The introduction of electron-withdrawing groups (like chlorine) at strategic positions on the phenyl ring was found to improve antibacterial and antifungal activities significantly.
- Mechanism of Action : Triazoles disrupt fungal cell membrane integrity and inhibit key enzymes involved in cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
